molecular formula C18H18F4N4O2 B2705175 N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide CAS No. 1396859-45-2

N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide

Cat. No. B2705175
CAS RN: 1396859-45-2
M. Wt: 398.362
InChI Key: WTDYFNPCQDTXET-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C18H18F4N4O2 and its molecular weight is 398.362. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitubercular and Antibacterial Activities

Studies have demonstrated the synthesis and evaluation of derivatives structurally related to N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide, showing potent antitubercular and antibacterial activities. These derivatives were designed to improve potency and selectivity against specific bacterial targets, including Mycobacterium tuberculosis. The research highlights the importance of the molecular structure in determining the activity of these compounds, emphasizing the role of the triazine heterocycle and fluorophenyl groups (Bodige et al., 2020).

Kinase Inhibition for Cancer Therapy

Research into the applications of N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide and its derivatives has also explored their potential as kinase inhibitors for cancer therapy. One study identified derivatives as potent and selective inhibitors of the Met kinase superfamily, demonstrating significant tumor stasis in preclinical models. This suggests a promising avenue for developing new therapeutic agents targeting specific kinases involved in cancer progression (Schroeder et al., 2009).

Neuroinflammation Imaging

The compound and its derivatives have been investigated for their potential in neuroinflammation imaging, particularly for conditions such as Alzheimer's disease. The development of radioligands based on this chemical structure aims at PET imaging of specific neuroinflammatory markers, offering a non-invasive method to study neurodegenerative diseases and possibly aiding in their diagnosis and monitoring (Lee et al., 2022).

Soluble Epoxide Hydrolase Inhibition

Another application includes the inhibition of soluble epoxide hydrolase (sEH), an enzyme implicated in various pathological conditions, including cardiovascular diseases and inflammation. Derivatives of N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide have been identified as potent sEH inhibitors through high-throughput screening, offering potential therapeutic benefits for diseases associated with the enzyme's activity (Thalji et al., 2013).

properties

IUPAC Name

N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F4N4O2/c1-25-16(27)7-6-15(24-25)26-8-2-3-11(10-26)17(28)23-12-4-5-14(19)13(9-12)18(20,21)22/h4-7,9,11H,2-3,8,10H2,1H3,(H,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDYFNPCQDTXET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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